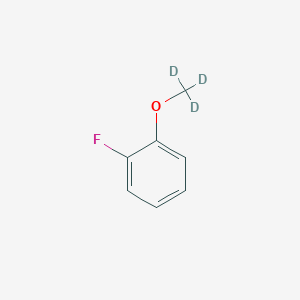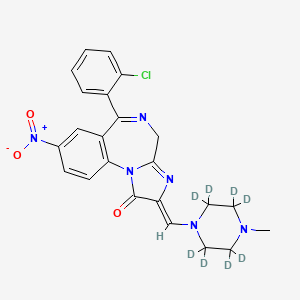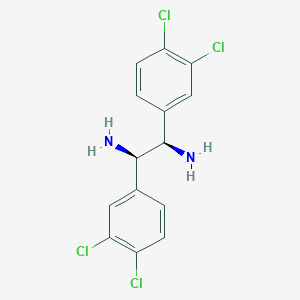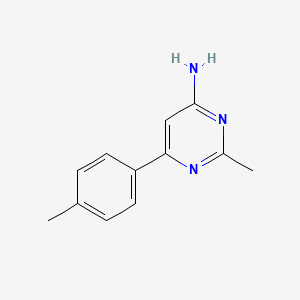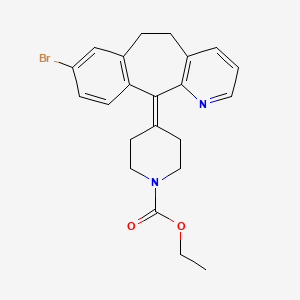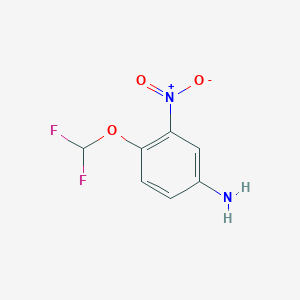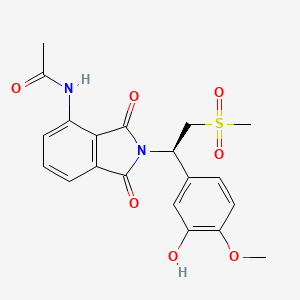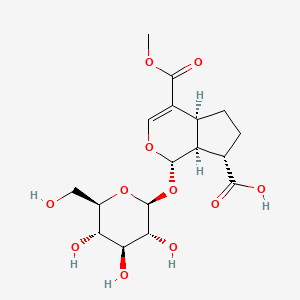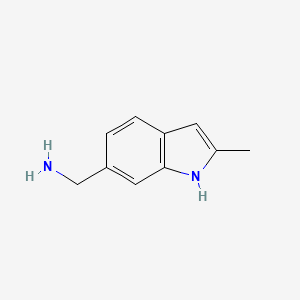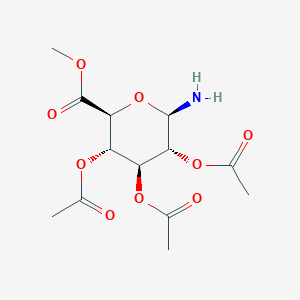
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is a carbohydrate derivative used in various biological studies. It is particularly noted for its role in the identification of inhibitors for fibroblast growth factor binding to heparin and endothelial cells.
Métodos De Preparación
The synthesis of 1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester typically involves the acetylation of beta-D-glucopyranuronic acid methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex carbohydrates.
Biology: Inhibitor studies for fibroblast growth factor binding.
Industry: Used in the production of various carbohydrate-based products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as fibroblast growth factor receptors. It inhibits the binding of fibroblast growth factor to heparin and endothelial cells, thereby modulating various biological pathways.
Comparación Con Compuestos Similares
1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester is unique due to its specific structure and functional groups. Similar compounds include:
Propiedades
Fórmula molecular |
C13H19NO9 |
|---|---|
Peso molecular |
333.29 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate |
InChI |
InChI=1S/C13H19NO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,14H2,1-4H3/t8-,9-,10+,11-,12+/m0/s1 |
Clave InChI |
PNVXGQJLIHLVLH-HHHUOAJASA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)N)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




